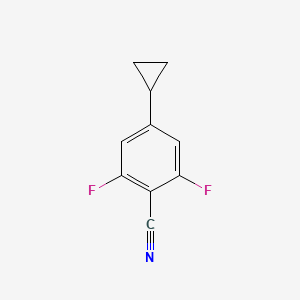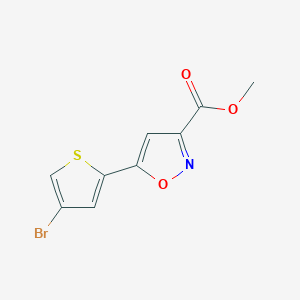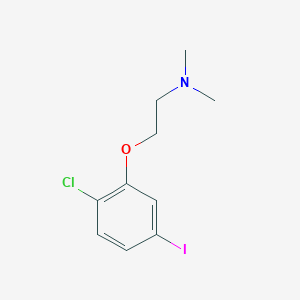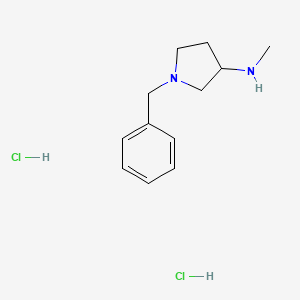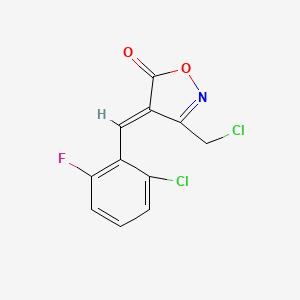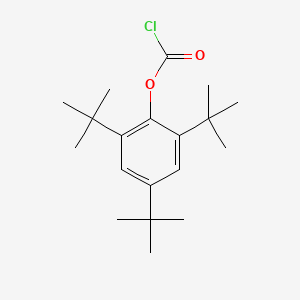![molecular formula C8H15NO B13713088 diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diendo-(3-Amino-bicyclo[221]hept-2-yl)-methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or norbornadiene.
Functionalization: The precursor undergoes functionalization to introduce the amino group and the hydroxyl group. This can be achieved through a series of reactions, including amination and hydroxylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
科学的研究の応用
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular functions.
類似化合物との比較
Similar Compounds
Diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has a similar bicyclic structure but with a carboxylic acid group instead of a hydroxyl group.
Diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester: This ester derivative has similar structural features but different functional groups.
Uniqueness
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its bicyclic structure provides rigidity and stability, making it a valuable scaffold for the development of new compounds with desired properties.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
[(1S,2S,3R,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C8H15NO/c9-8-6-2-1-5(3-6)7(8)4-10/h5-8,10H,1-4,9H2/t5-,6+,7-,8+/m0/s1 |
InChIキー |
QGMMKSUHQMVLRO-FKSUSPILSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)CO |
正規SMILES |
C1CC2CC1C(C2N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

